Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis-
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Overview
Description
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- is a complex organic compound with a unique structure that includes a phenol group, a cyclobutyl ring, and a piperazine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- typically involves multiple steps, starting with the preparation of the cyclobutyl ring, followed by the introduction of the piperazine group and the phenol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclobutyl ring or the piperazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the phenol or piperazine moieties.
Scientific Research Applications
Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, trans-
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-methyl-1-piperazinyl)cyclobutyl)-, cis-
- Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclopropyl)-, cis-
Uniqueness
The unique combination of the cyclobutyl ring, piperazine moiety, and phenol group in Phenol, 4-(1-hydroxy-2,2,4,4-tetramethyl-3-(4-phenyl-1-piperazinyl)cyclobutyl)-, cis- distinguishes it from similar compounds. This unique structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53086-84-3 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[(1R,3S)-1-hydroxy-2,2-dimethyl-3-(4-phenylpiperazin-1-yl)cyclobutyl]phenol |
InChI |
InChI=1S/C22H28N2O2/c1-21(2)20(16-22(21,26)17-8-10-19(25)11-9-17)24-14-12-23(13-15-24)18-6-4-3-5-7-18/h3-11,20,25-26H,12-16H2,1-2H3/t20-,22+/m0/s1 |
InChI Key |
CPTORXYUTVFFGO-RBBKRZOGSA-N |
Isomeric SMILES |
CC1([C@H](C[C@]1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(CC1(C2=CC=C(C=C2)O)O)N3CCN(CC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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